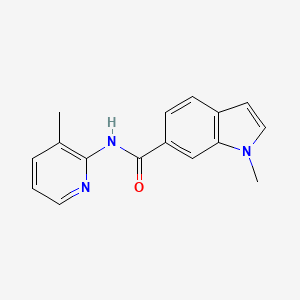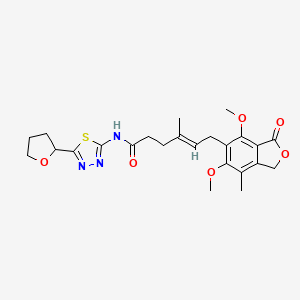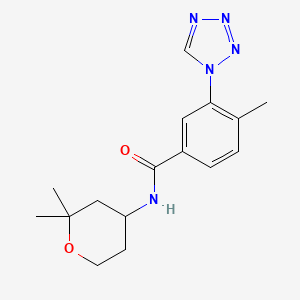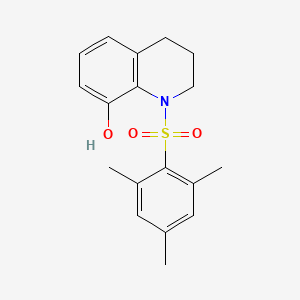
1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-6-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-6-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
N-Methylation: The indole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Pyridine Derivative Introduction: The 3-methylpyridin-2-yl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide
- 1-methyl-N-(3-methylpyridin-2-yl)-1H-benzimidazole-6-carboxamide
Comparison
1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-6-carboxamide is unique due to its indole core, which imparts specific biological activities not found in similar compounds with different cores, such as pyrazole or benzimidazole. The presence of the indole core can enhance binding affinity to certain receptors and enzymes, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C16H15N3O |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
1-methyl-N-(3-methylpyridin-2-yl)indole-6-carboxamide |
InChI |
InChI=1S/C16H15N3O/c1-11-4-3-8-17-15(11)18-16(20)13-6-5-12-7-9-19(2)14(12)10-13/h3-10H,1-2H3,(H,17,18,20) |
InChI Key |
DNIOMICTFGEGGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC3=C(C=C2)C=CN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 3-methyl-5-[(morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B15103444.png)


![N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B15103462.png)

![N-(3-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-3-oxopropyl)pyrazine-2-carboxamide](/img/structure/B15103479.png)
![Ethyl 4-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate](/img/structure/B15103493.png)
![5-Chloro-7-[(4-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B15103498.png)
![3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15103514.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B15103535.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15103548.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B15103556.png)
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-methylpropanamide](/img/structure/B15103559.png)
